5-Amino-4,6-dimethyl-2-hydroxypyrimidine
CAS No.: 344249-04-3
Cat. No.: VC3802100
Molecular Formula: C6H9N3O
Molecular Weight: 139.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 344249-04-3 |
|---|---|
| Molecular Formula | C6H9N3O |
| Molecular Weight | 139.16 g/mol |
| IUPAC Name | 5-amino-4,6-dimethyl-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C6H9N3O/c1-3-5(7)4(2)9-6(10)8-3/h7H2,1-2H3,(H,8,9,10) |
| Standard InChI Key | MLJLCZDBFKCHAW-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NC(=O)N1)C)N |
| Canonical SMILES | CC1=C(C(=NC(=O)N1)C)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
5-Amino-4,6-dimethyl-2-hydroxypyrimidine features a pyrimidine backbone (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with functional groups at positions 2, 4, 5, and 6:
-
Position 2: Hydroxyl (-OH) group
-
Positions 4 and 6: Methyl (-CH₃) groups
-
Position 5: Amino (-NH₂) group
The compound’s systematic IUPAC name is 5-amino-4,6-dimethylpyrimidin-2-ol. Its molecular formula is C₆H₉N₃O, with a molecular weight of 139.16 g/mol.
Spectral Signatures
While direct spectroscopic data for 5-amino-4,6-dimethyl-2-hydroxypyrimidine are unavailable, comparisons to structurally related compounds offer predictive insights:
-
¹H NMR: Expected signals include a singlet for the C5-NH₂ group (~5.5–6.5 ppm, broad), singlets for C4- and C6-CH₃ groups (~2.1–2.5 ppm), and downfield shifts for the C2-OH proton (~10–12 ppm) .
-
¹³C NMR: Anticipated resonances include carbonyl carbons (C2, ~160–165 ppm), aromatic carbons (C4 and C6, ~100–110 ppm), and methyl carbons (~15–25 ppm) .
Synthetic Methodologies
Precursor-Based Approaches
The synthesis of 5-amino-4,6-dimethyl-2-hydroxypyrimidine likely involves modifications to established pyrimidine-forming reactions. A plausible route derives from the condensation of dimethylmalonic acid derivatives with guanidine or its analogs, as demonstrated in the synthesis of 4,6-dimethyl-2-hydroxypyrimidine :
-
Condensation Reaction:
Dimethylmalonic acid diethyl ester reacts with guanidine hydrochloride in the presence of sodium ethoxide to form 4,6-dimethyl-2-hydroxypyrimidine . -
Amination at Position 5:
Subsequent nitration at C5 followed by reduction (e.g., catalytic hydrogenation) could introduce the amino group. Alternatively, direct substitution using ammonia under high-temperature conditions may be feasible.
Challenges in Chlorination and Functionalization
Studies on 5-substituted 2-amino-4,6-dichloropyrimidines highlight the complexity of introducing chlorine atoms at positions 4 and 6 . For 5-amino-4,6-dimethyl-2-hydroxypyrimidine, the presence of methyl and hydroxyl groups likely necessitates milder reaction conditions to prevent dealkylation or oxidation.
Physicochemical Properties
Comparative Analysis with Analogues
The closest structural analog, 4,6-dimethyl-2-hydroxypyrimidine (CAS 108-79-2), exhibits the following properties :
| Property | 4,6-Dimethyl-2-hydroxypyrimidine | 5-Amino-4,6-dimethyl-2-hydroxypyrimidine (Predicted) |
|---|---|---|
| Molecular Formula | C₆H₈N₂O | C₆H₉N₃O |
| Molecular Weight (g/mol) | 124.14 | 139.16 |
| Melting Point (°C) | 201–205 | 210–215 (estimated) |
| Boiling Point (°C) | 314.6 | >300 (decomposition likely) |
| Density (g/cm³) | 1.2 | 1.25–1.30 |
| Solubility | Slightly soluble in water | Moderate solubility in polar solvents |
The addition of the C5-NH₂ group is expected to enhance hydrogen-bonding capacity, increasing solubility in polar aprotic solvents (e.g., DMSO, DMF) relative to the non-aminated analogue .
Industrial and Material Science Applications
Coordination Chemistry
The hydroxyl and amino groups render 5-amino-4,6-dimethyl-2-hydroxypyrimidine a potential polydentate ligand for transition metals. Comparative studies with 2-hydroxypyrimidine derivatives suggest:
-
Metal Binding: Preferential chelation with Cu²⁺ and Fe³⁺ via the N3 and O2 atoms.
-
Stability Constants: log K values comparable to 8-hydroxyquinoline (log K ~10–12 for Cu²⁺) .
Polymer Stabilization
Methyl-substituted pyrimidines often act as UV stabilizers in polymers. The amino group in 5-amino-4,6-dimethyl-2-hydroxypyrimidine may enhance radical scavenging activity, potentially outperforming commercial stabilizers like Tinuvin®.
Research Gaps and Future Directions
Despite its structural novelty, 5-amino-4,6-dimethyl-2-hydroxypyrimidine remains underexplored. Critical research priorities include:
-
Synthetic Optimization: Developing high-yield routes avoiding side reactions at the C5 position.
-
Crystallographic Studies: Resolving X-ray structures to confirm tautomeric forms (e.g., hydroxyl vs. keto tautomers).
-
Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activities in standardized assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume